2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde
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Overview
Description
2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde is a unique chemical compound with the empirical formula C8H12N2O2S . It belongs to the family of thiazole derivatives. This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of this compound is 200.26 . The SMILES string representation of its structure is CCOc1nc(sc1C=O)N©C .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It has an empirical formula of C8H12N2O2S and a molecular weight of 200.26 .Scientific Research Applications
Synthesis and Chemical Transformations
- Chemical Transformations : The compound has been used in chemical transformations, such as the preparation of 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates and 5-N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates, demonstrating its utility in synthesizing diverse chemical structures (Albreht et al., 2009).
Antifungal Applications
- Antifungal Agent Synthesis : It has been utilized in the synthesis of novel Vanillin-Chalcones and their derivatives, which show potential as antifungal agents, particularly against dermatophytes (Illicachi et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(dimethylamino)-4-ethoxy-1,3-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-4-12-7-6(5-11)13-8(9-7)10(2)3/h5H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTDSMSMSHGZBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(SC(=N1)N(C)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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